molecular formula C11H12BrN3O B1382678 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-14-8

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1382678
CAS No.: 1416713-14-8
M. Wt: 282.14 g/mol
InChI Key: QXCHSUWPAMKZCA-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a chemical compound characterized by its bromine atom and tetrahydropyran ring attached to a pyrazolo[3,4-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as halides and amines. The tetrahydropyran ring is then introduced through subsequent reactions, often involving the use of protecting groups to ensure selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the bromine atom to hydrogen, resulting in different derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromates, bromides, and other oxidized derivatives.

  • Reduction Products: Hydrogenated derivatives and other reduced forms.

  • Substitution Products: Alkylated or arylated derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine can be used to study biological pathways and interactions. Its structural similarity to biologically active molecules allows it to be used as a probe or inhibitor in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of advanced materials, agrochemicals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Uniqueness: 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific structural features, including the pyrazolo[3,4-c]pyridine core and the tetrahydropyran ring. These features confer distinct chemical properties and reactivity compared to similar compounds, making it a valuable tool in various research and industrial applications.

Biological Activity

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 4-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Molecular Formula C₁₁H₁₃BrN₄O
Molecular Weight 284.15 g/mol
CAS Number 1416713-40-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound's structure suggests potential binding to specific enzymes or receptors involved in key cellular pathways.

Potential Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity against tyrosine kinases, which are crucial in cancer signaling pathways.
  • Modulation of Inflammatory Pathways : The compound may exhibit anti-inflammatory properties by interfering with pro-inflammatory cytokine production.

Biological Activity and Therapeutic Applications

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines. For instance:

  • A study demonstrated that derivatives of this class showed significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 5 to 10 µM .
CompoundCell LineIC50 (µM)
Pyrazolo[3,4-b]pyridine Derivative AA5495
Pyrazolo[3,4-b]pyridine Derivative BMCF-77

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity, which is an area of ongoing research. Its ability to modulate inflammatory responses could make it a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Studies

  • Study on Anticancer Effects :
    • In a recent study involving various pyrazolo[3,4-b]pyridine derivatives, researchers found that the introduction of halogen substituents significantly enhanced anticancer activity against specific cell lines . The study concluded that structural modifications could lead to more potent derivatives.
  • Mechanistic Studies :
    • Another study focused on the mechanism of action revealed that certain derivatives inhibited cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .

Properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-9-6-13-7-10-8(9)5-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHSUWPAMKZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=CC(=C3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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